

Check Availability & Pricing

# Potential off-target effects of BMS-753426

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BMS-753426

Cat. No.: B15606330 Get Quote

# **Technical Support Center: BMS-753426**

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) regarding the potential off-target effects of **BMS-753426**. The primary known off-target activity of **BMS-753426** is its potent antagonism of the C-C chemokine receptor 5 (CCR5), in addition to its intended target, C-C chemokine receptor 2 (CCR2).

# Frequently Asked Questions (FAQs)

Q1: We are using **BMS-753426** as a specific CCR2 antagonist. Are there any known significant off-target effects we should be aware of?

A1: Yes, besides being a potent CCR2 antagonist, **BMS-753426** is also known to be a potent antagonist of CCR5.[1] This dual activity is a critical consideration in experimental design and data interpretation. It was identified during the structure-activity relationship studies aimed at improving the metabolic stability of a precursor compound.[1] Therefore, it is more accurate to classify **BMS-753426** as a dual CCR2/CCR5 antagonist.

Q2: What is the potency of **BMS-753426** on CCR5 compared to CCR2?

A2: **BMS-753426** exhibits high affinity for both CCR2 and CCR5. The binding affinity for CCR2 is approximately 30-fold higher than for CCR5 in whole-cell binding assays. However, in functional assays, such as monocyte chemotaxis, it is a potent inhibitor of CCR2-mediated signaling. The affinity for CCR5 is significant and should not be overlooked in experimental contexts where CCR5 signaling is relevant.



Q3: We are observing unexpected effects on T-cell migration in our assays. Could this be related to the off-target activity of **BMS-753426**?

A3: It is plausible that the effects on T-cell migration are due to the CCR5 antagonism of **BMS-753426**. CCR5 is expressed on various immune cells, including T-cells, and plays a role in their migration and activation.[2][3] Unexpected results in assays involving cell types that express CCR5 could be a manifestation of this dual activity. We recommend using appropriate controls, such as CCR5-specific antagonists or cell lines with CCR5 knockout, to dissect the contribution of each receptor to the observed phenotype.

Q4: Has BMS-753426 been screened against a broader panel of receptors or kinases?

A4: Based on publicly available information, detailed screening data for **BMS-753426** against a broad panel of kinases or other G-protein coupled receptors (GPCRs) has not been published. The primary characterization focuses on its activity as a dual CCR2/CCR5 antagonist. Therefore, when using this compound, it is important to consider the possibility of uncharacterized off-target effects, especially if unexpected results are observed that cannot be attributed to CCR2 or CCR5 inhibition.

Q5: Where can I find protocols for assays to validate the on- and off-target effects of **BMS-753426** in our system?

A5: Detailed protocols for radioligand binding assays and chemotaxis assays are provided in the "Experimental Protocols" section of this guide. These protocols are based on standard methods used in the field and can be adapted to your specific cell systems to confirm the activity of **BMS-753426** on CCR2 and CCR5.

### **Data Presentation**

Table 1: In Vitro Activity of BMS-753426



| Target     | Assay Type                | Cell<br>Line/System | IC50 (nM) | Reference    |
|------------|---------------------------|---------------------|-----------|--------------|
| Human CCR2 | Whole Cell<br>Binding     | -                   | 2.7       | INVALID-LINK |
| Human CCR5 | Whole Cell<br>Binding     | -                   | 83        | [1]          |
| Human CCR5 | Primary T-cell<br>Binding | Primary T-cells     | 6.3 ± 1.5 | [1]          |
| Human CCR2 | Monocyte<br>Chemotaxis    | Human PBMCs         | 0.8       | INVALID-LINK |

# **Experimental Protocols**Radioligand Binding Assay for CCR2/CCR5

This protocol is a representative method for determining the binding affinity of **BMS-753426** to CCR2 and CCR5.

Objective: To determine the IC50 value of BMS-753426 for CCR2 and CCR5.

#### Materials:

- Cell lines expressing human CCR2 or CCR5 (e.g., HEK293 or CHO cells)
- Radiolabeled ligands (e.g., 125I-CCL2 for CCR2, 125I-CCL5 for CCR5)
- BMS-753426
- Assay Buffer: RPMI 1640 with 1% BSA
- Wash Buffer: Cold PBS
- 96-well filter plates
- Scintillation counter



#### Procedure:

- Cell Preparation: Culture cells expressing the target receptor to the desired density. On the day of the assay, harvest the cells and resuspend them in assay buffer to a concentration of 1 x 106 cells/mL.
- Assay Setup: In a 96-well plate, add the following in triplicate:
  - 25 μL of assay buffer (for total binding) or 1 μM unlabeled CCL2/CCL5 (for non-specific binding).
  - 25 μL of serially diluted BMS-753426.
  - 50 μL of radiolabeled ligand at a final concentration of ~50 pM.
  - 100 μL of the cell suspension.
- Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
- Filtration: Transfer the contents of the assay plate to a pre-wetted filter plate and wash the wells three times with 200 μL of ice-cold wash buffer using a vacuum manifold.
- Quantification: Allow the filter plate to dry completely. Add 50 μL of scintillation fluid to each well and count the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the concentration of BMS-753426 to determine the IC50 value.

## **Monocyte Chemotaxis Assay**

This protocol is a representative method for assessing the functional inhibition of CCR2-mediated cell migration by **BMS-753426**.

Objective: To determine the IC50 value of **BMS-753426** for the inhibition of CCL2-induced monocyte chemotaxis.

Materials:



- Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)
- Recombinant human CCL2
- BMS-753426
- Assay Medium: RPMI 1640 with 0.5% BSA
- 24-well plate with Transwell inserts (5 μm pore size)
- Fluorescence plate reader
- Fluorescent dye for cell labeling (e.g., Calcein-AM)

#### Procedure:

- Cell Preparation: Isolate PBMCs or culture THP-1 cells. Label the cells with a fluorescent dye
  according to the manufacturer's instructions. Resuspend the cells in assay medium at a
  concentration of 2 x 106 cells/mL.
- Compound Pre-incubation: In a separate plate, incubate the cells with various concentrations of BMS-753426 for 30 minutes at 37°C.
- Assay Setup:
  - Add 600 μL of assay medium containing CCL2 (at its EC50 concentration, typically 10-50 ng/mL) to the lower wells of a 24-well plate. For the negative control, add assay medium without CCL2.
  - Place the Transwell inserts into the wells.
  - Add 100 μL of the pre-incubated cell suspension to the top of each insert.
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
- Quantification of Migrated Cells: Carefully remove the inserts. Measure the fluorescence in the lower wells using a fluorescence plate reader.



• Data Analysis: Calculate the percentage of inhibition of cell migration for each concentration of **BMS-753426** and plot the data to determine the IC50 value.

## **Visualizations**



Click to download full resolution via product page

Caption: Dual antagonism of CCR2 and CCR5 by BMS-753426.





Click to download full resolution via product page

Caption: Workflow for Radioligand Binding Assay.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

 1. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]



- 2. pubs.acs.org [pubs.acs.org]
- 3. BMS-813160: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Potential off-target effects of BMS-753426].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606330#potential-off-target-effects-of-bms-753426]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com